
5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine compounds.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in chloroform.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.
科学的研究の応用
Medicinal Chemistry: As a scaffold for the development of new pharmaceutical agents, particularly in the treatment of bacterial infections and cancer.
Materials Science: As a building block for the synthesis of novel materials with unique electronic and optical properties.
Biology: As a probe for studying enzyme interactions and metabolic pathways.
Industry: As an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism by which 5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 5-Methyl-1-hexylpyrimidine-2,4(1H,3H)-dione
- 5-Methyl-1-butylpyrimidine-2,4(1H,3H)-dione
- 5-Methyl-1-propylpyrimidine-2,4(1H,3H)-dione
Uniqueness
5-Methyl-1-pentylpyrimidine-2,4(1H,3H)-dione is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
77139-90-3 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC名 |
5-methyl-1-pentylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-3-4-5-6-12-7-8(2)9(13)11-10(12)14/h7H,3-6H2,1-2H3,(H,11,13,14) |
InChIキー |
GTQUTMNRQOJYQR-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C=C(C(=O)NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



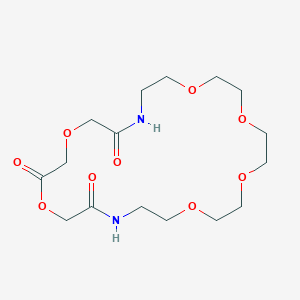
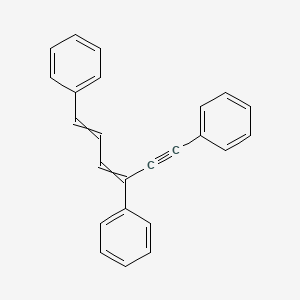
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
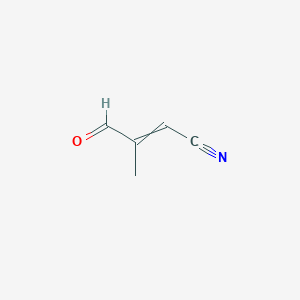
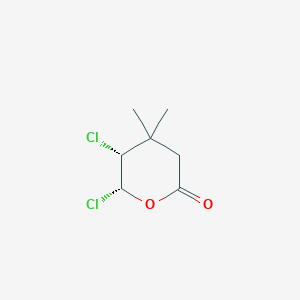


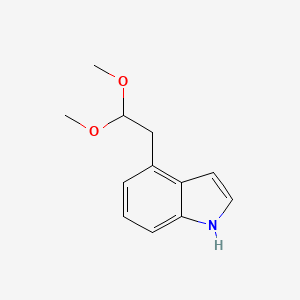
![8-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14436822.png)
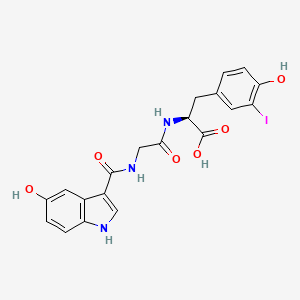
![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)


